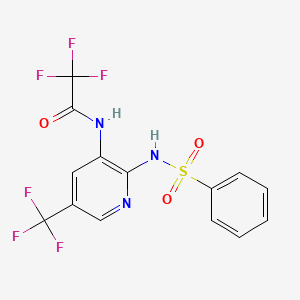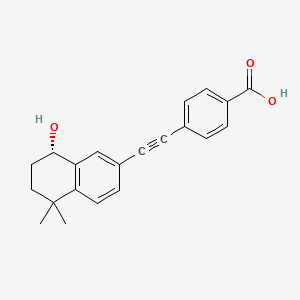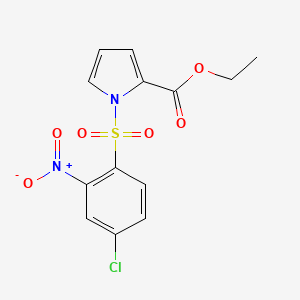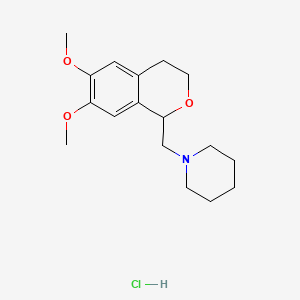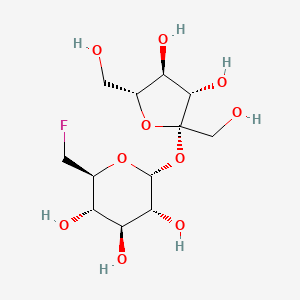
beta-D-Fructofuranosyl 6-deoxy-6-fluoro-alpha-D-Glucopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Beta-D-Fructofuranosyl 6-deoxy-6-fluoro-alpha-D-Glucopyranoside: is a synthetic carbohydrate derivative. It is structurally related to sucrose, with a fluorine atom replacing a hydroxyl group on the glucose moiety. This modification imparts unique chemical and biological properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of beta-D-Fructofuranosyl 6-deoxy-6-fluoro-alpha-D-Glucopyranoside typically involves the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups of glucose and fructose are protected using suitable protecting groups to prevent unwanted reactions.
Fluorination: The protected glucose derivative undergoes fluorination at the 6-position using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).
Glycosylation: The fluorinated glucose derivative is then coupled with a protected fructose derivative through a glycosylation reaction, often using a Lewis acid catalyst.
Deprotection: The protecting groups are removed to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Beta-D-Fructofuranosyl 6-deoxy-6-fluoro-alpha-D-Glucopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like thiols, amines, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Beta-D-Fructofuranosyl 6-deoxy-6-fluoro-alpha-D-Glucopyranoside has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with enzymes and proteins, particularly those involved in carbohydrate metabolism.
Medicine: Investigated for its potential as a therapeutic agent due to its unique properties.
Industry: Utilized in the development of novel materials and as a precursor for other chemical compounds.
Mecanismo De Acción
The mechanism of action of beta-D-Fructofuranosyl 6-deoxy-6-fluoro-alpha-D-Glucopyranoside involves its interaction with specific molecular targets:
Enzymes: The compound can inhibit or activate enzymes involved in carbohydrate metabolism.
Pathways: It may affect metabolic pathways by altering the activity of key enzymes, leading to changes in the levels of metabolites.
Comparación Con Compuestos Similares
Similar Compounds
Sucrose: Structurally similar but lacks the fluorine atom.
6-Deoxy-6-fluoro-glucose: Similar fluorinated glucose derivative but not coupled with fructose.
Fluorinated Carbohydrates: Other carbohydrates with fluorine substitutions.
Uniqueness
Beta-D-Fructofuranosyl 6-deoxy-6-fluoro-alpha-D-Glucopyranoside is unique due to its specific fluorination pattern and glycosidic linkage, which confer distinct chemical and biological properties compared to other similar compounds.
Propiedades
Número CAS |
76410-48-5 |
|---|---|
Fórmula molecular |
C12H21FO10 |
Peso molecular |
344.29 g/mol |
Nombre IUPAC |
(2R,3R,4S,5S,6S)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(fluoromethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C12H21FO10/c13-1-4-6(16)8(18)9(19)11(21-4)23-12(3-15)10(20)7(17)5(2-14)22-12/h4-11,14-20H,1-3H2/t4-,5-,6-,7-,8+,9-,10+,11-,12+/m1/s1 |
Clave InChI |
CJIIJJVAEJJVLO-UGDNZRGBSA-N |
SMILES isomérico |
C([C@@H]1[C@H]([C@@H]([C@](O1)(CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CF)O)O)O)O)O)O |
SMILES canónico |
C(C1C(C(C(O1)(CO)OC2C(C(C(C(O2)CF)O)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S,2R,19R,22S,34S,37R,40R,52S)-22-amino-N-(10-aminodecyl)-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxamide](/img/structure/B12740460.png)
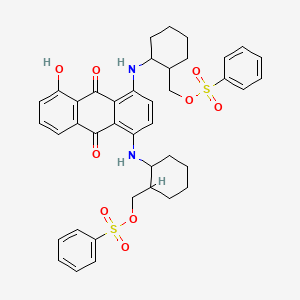

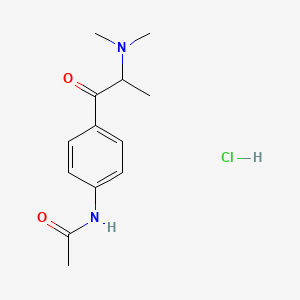
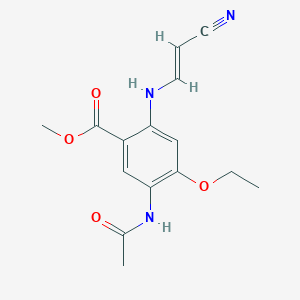
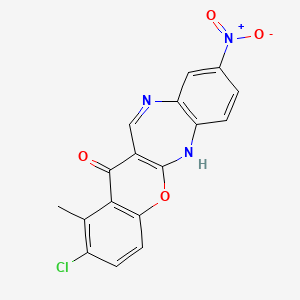
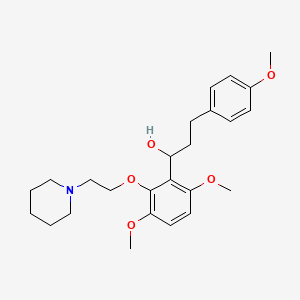
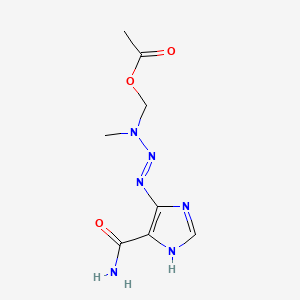
![(2S)-2,6-diaminohexanoic acid;2-[4-[(2R)-2-ethoxy-3-[4-(trifluoromethyl)phenoxy]propyl]sulfanyl-2-methylphenoxy]acetic acid](/img/structure/B12740510.png)
